molecular formula C11H9NO2 B2595677 3-Phenyl-1H-pyrrole-2-carboxylic acid CAS No. 802052-63-7

3-Phenyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2595677
CAS RN: 802052-63-7
M. Wt: 187.198
InChI Key: JKPQOHQTACWXPF-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrrole-2-carboxylic acid is a pyrrolecarboxylic acid that is 1H-pyrrole substituted by a carboxy group at position 3 . It has a molecular weight of 187.2 .


Synthesis Analysis

The synthesis of pyrroles often involves the Paal-Knorr pyrrole condensation, which can be performed under mild reaction conditions . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is also possible . In addition, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-pyrrole-2-carboxylic acid can be represented by the InChI code: 1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H, (H,13,14) .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .


Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrrole-2-carboxylic acid is a powder with a melting point of 66-68 degrees Celsius . It has a molecular weight of 187.2 .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for 3-Phenyl-1H-pyrrole-2-carboxylic acid.

Mode of Action

Related compounds have been shown to interact with their targets, resulting in various biological activities

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Phenyl-1H-pyrrole-2-carboxylic acid could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The physicochemical parameters of related compounds, such as pyrrolidine, have been compared with the parent aromatic pyrrole and cyclopentane , which could provide some insights into the potential pharmacokinetics of 3-Phenyl-1H-pyrrole-2-carboxylic acid.

Result of Action

Related compounds have been shown to exhibit various biological activities , suggesting that 3-Phenyl-1H-pyrrole-2-carboxylic acid could potentially have similar effects.

Action Environment

The spatial orientation of substituents in related compounds, such as pyrrolidine, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of 3-Phenyl-1H-pyrrole-2-carboxylic acid.

Safety and Hazards

The safety information for 3-Phenyl-1H-pyrrole-2-carboxylic acid includes hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The applied new framework opened the possibility of introducing the second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole as a hydrogen bond acceptor and an alicyclic amine in the 3-carboxamide fragment providing a positively ionizable atom .

properties

IUPAC Name

3-phenyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQOHQTACWXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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